SM 16

Descripción general

Descripción

SM-16 is an inhibitor of activin-like kinase 5 (ALK5), also known as the TGF-β type 1 receptor (Ki = 44 nM). It is selective for ALK5 over a panel of 60 non-ALK kinases, as well as ALK1 and ALK6, at 10 µM. SM-16 inhibits TGF-β1-induced reporter activity (IC50 = 64 nM) and SMAD2/3 phosphorylation (IC50s = 160-620 nM) in vitro. In vivo, SM-16 (15 and 30 mg/kg) inhibits neointimal formation and luminal narrowing in a rat model of carotid injury. SM-16 (5 mg/kg) inhibits tumor growth in an murine malignant mesothelioma model.

SM16 is a novel Type I TGF-β signaling inhibitor.

Aplicaciones Científicas De Investigación

Inhibición del Receptor TGF-β

SM 16 es un potente inhibidor del receptor tipo 1 de TGF-β (TGF-βRI) . Inhibe selectivamente TGF-βRI sobre otros miembros de la familia ALK . Esto lo convierte en una herramienta valiosa para estudiar el papel de TGF-βRI en varios procesos biológicos.

Investigación del Cáncer

Se ha demostrado que this compound inhibe el crecimiento tumoral en un modelo de xenotrasplante en ratones . Al disminuir la fosforilación de Smad, interrumpe las vías de señalización que contribuyen al crecimiento tumoral .

Investigación de la Diabetes

This compound se ha utilizado en la investigación de la diabetes, donde atenúa el aumento de la señalización de TGF-β en los vasos retinianos de ratas diabéticas . Esto sugiere que podría usarse potencialmente en el tratamiento o la prevención de la retinopatía diabética.

Investigación Cardiovascular

This compound previene el engrosamiento intimal y la remodelación vascular en un modelo de lesión con balón de carótida en ratas . Esto indica su posible uso en el estudio y tratamiento de enfermedades cardiovasculares.

Estudios de Biodisponibilidad

This compound es biodisponible por vía oral , lo que lo convierte en un compuesto conveniente para estudios in vivo. Su biodisponibilidad permite su uso en una variedad de configuraciones experimentales, incluidas las que involucran la administración oral.

Estudios de Selectividad de Cinasa

This compound se ha probado contra más de 60 cinasas relacionadas y no relacionadas . Se encontró que era selectivo para Raf (IC 50 =1 μM) y p38/SAPKa (IC 50 = 0.8 μM) . Esta selectividad lo convierte en una herramienta útil en los estudios de selectividad de cinasas.

Mecanismo De Acción

- These actions modify neuronal activity by affecting glutamate and GABA release in brain circuits like the prefrontal cortex and hippocampus .

- Blockade of 5-HT3 receptors and SERTs, along with stimulation of 5-HT1A and partial 5-HT1B receptors, contributes to these changes in neuronal activity .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

SM 16 plays a significant role in biochemical reactions, particularly those involving the TGF-β pathway . It interacts with the TGF-βRI, inhibiting its kinase activity . This interaction disrupts the phosphorylation of Smad2, a protein that is crucial for the transmission of signals from the TGF-β receptor to the nucleus .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting TGF-βRI, it influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of TGF-βRI by this compound disrupts the TGF-β signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TGF-βRI, inhibiting its kinase activity . This inhibition prevents the phosphorylation of Smad2, thereby disrupting the TGF-β signaling pathway . This disruption can lead to changes in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress tumor phosphorylated Smad2/3 levels for at least 3 hours following treatment of tumor-bearing mice with a single i.p. bolus of 20 mg/kg this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 20 mg/kg, this compound has been shown to inhibit tumor growth in a mouse xenograft model

Metabolic Pathways

Given its role as a TGF-βRI inhibitor, it is likely that it interacts with enzymes and cofactors involved in the TGF-β signaling pathway .

Subcellular Localization

Given its role as a TGF-βRI inhibitor, it is likely that it localizes to the cell membrane where the TGF-βRI is located .

Propiedades

IUPAC Name |

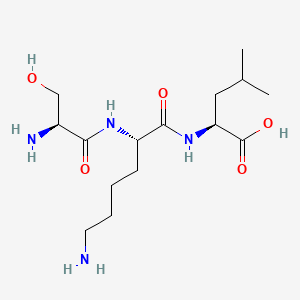

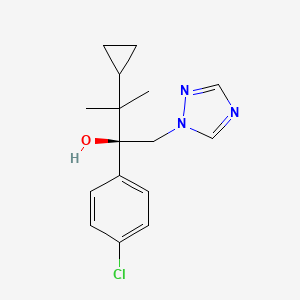

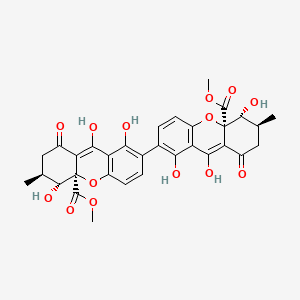

4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHTXZGCTPDXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SM16 interact with its target and what are the downstream effects?

A1: SM16 exerts its effects by binding to the ATP binding site of TGFβRI kinase (ALK5) [, , ]. This interaction prevents phosphorylation of SMAD2/3 by TGFβRII, effectively blocking the TGFβ signaling pathway [, , , ]. This blockade disrupts TGFβ-induced effects, such as the epithelial-mesenchymal transition, suppression of antitumor immunity [], and promotion of tumor-induced immunosuppression []. SM16 also shows nanomolar inhibition of ALK4 and weak (micromolar) inhibition of Raf and p38 [].

Q2: What is the molecular formula and weight of SM16?

A2: While the provided research papers do not explicitly state the molecular formula and weight of SM16, this information can be deduced from its chemical name: 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide. Based on this, the molecular formula is C26H28N4O3 and the molecular weight is 444.53 g/mol.

Q3: What are the main findings regarding SM16's efficacy in preclinical studies?

A4: Preclinical studies demonstrate that SM16 exhibits potent antitumor activity in various mouse models of cancer, including mesothelioma [, , , ], breast cancer [, ], lung cancer [], and colorectal and pancreatic cancers []. The compound effectively inhibits tumor growth, reduces metastasis, and prevents tumor recurrence after surgical resection [, , , , , , ]. Importantly, SM16's antitumor efficacy appears to be immune-mediated, as its effects are diminished in immunodeficient mice and augmented when combined with immunotherapies [, , , , ].

Q4: Has SM16 shown any effect on cardiac function in preclinical models?

A5: Yes, a study investigating the role of SMAD2 in pressure overload found that SM16 administration preserved cardiac function in mice subjected to aortic banding []. The compound attenuated cardiomyocyte hypertrophy, improved cardiac function parameters, and prevented downregulation of SERCA2, suggesting a potential role in improving cardiomyocyte calcium handling [].

Q5: What is known about SM16's influence on the immune system?

A6: SM16 appears to modulate the immune response, primarily by interfering with TGFβ signaling, a pathway known to suppress antitumor immunity [, , ]. In preclinical models, SM16 treatment leads to:

- Enhanced IFN-γ production and antitumor cytotoxic T lymphocyte (CTL) activity in splenocytes [].

- Increased infiltration of leukocytes (macrophages, natural killer cells, CD8+ T cells) into the tumor microenvironment [, ].

- Increased expression of activation markers on tumor-infiltrating T cells, indicating enhanced activation [, ].

- Upregulation of immunostimulatory cytokines, chemokines, and endothelial adhesion molecules within the tumor, suggesting enhanced immune cell recruitment [].

- Synergistic antitumor effects when combined with immunotherapies like adenovirus expressing IFN-β (Ad.IFN-β) or HPV-E7 vaccination (Ad.E7) [, ].

Q6: What is known about SM16's stability and what are the formulation strategies employed?

A8: While the research papers don't provide detailed stability data for SM16, they highlight its successful formulation for oral delivery in preclinical studies [, , , , ]. One study specifically mentions that SM16 was administered orally through mouse chow, demonstrating its stability in this formulation [, ]. Another study investigated the impact of different carrier materials on the thermodynamic properties and recrystallization kinetics of andrographolide-solid dispersions [], showcasing efforts to enhance drug stability and solubility through formulation optimization.

Q7: What tools and resources were crucial for conducting the research on SM16?

A7: The research on SM16 involved various tools and techniques, including:

- Cell culture: Culturing various cancer cell lines allowed researchers to investigate SM16's effects on cell signaling, morphology, invasion, and response to TGFβ [, , , , ].

- Animal models: Syngeneic mouse models of different cancer types were instrumental in evaluating SM16's antitumor activity, impact on metastasis, and effects on immune cell populations [, , , , , , , ].

- Molecular biology techniques: Western blotting, real-time PCR, and flow cytometry were essential for assessing protein expression, gene expression, and immune cell populations in both in vitro and in vivo experiments [, , , , , , ].

- Immunological assays: IFN-γ ELISAs and CTL assays helped determine the functional activity of immune cells following SM16 treatment [].

- Pharmacokinetic analysis: Measuring SM16 concentration in tissues and organs provided insights into its distribution and penetration into tumor cells [].

- Computational chemistry: While not extensively discussed, one study mentioned using biacore analysis to confirm SM16's binding affinity to its target [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

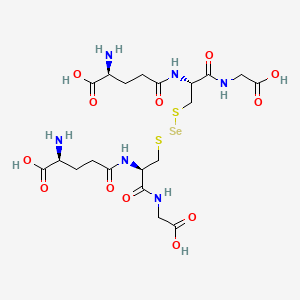

![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)

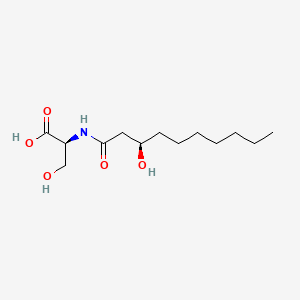

![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)

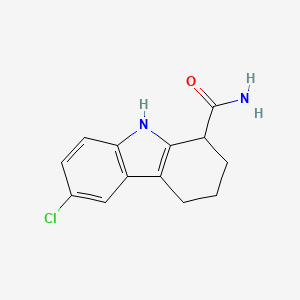

![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)